4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
Overview
Description
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism .
Mode of Action
this compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the DNA damage response mechanism, which can lead to the disruption of cell growth and proliferation .
Biochemical Pathways
The inhibition of the Serine/threonine-protein kinase ATR affects the DNA damage response pathway . This can lead to the destabilization of the cell cycle, potentially causing cell death or preventing the replication of damaged DNA .
Result of Action
The inhibition of the Serine/threonine-protein kinase ATR by this compound can lead to the disruption of the DNA damage response mechanism . This can result in the destabilization of the cell cycle, potentially leading to cell death or preventing the replication of damaged DNA .
Biochemical Analysis
Biochemical Properties
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction is significant in regulating cell cycle progression and has implications in cancer research . Additionally, this compound has been shown to interact with protein kinases, affecting phosphorylation processes and signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs and other kinases . This leads to a reduction in cell proliferation and tumor growth. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs and other kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, post-translational modifications such as phosphorylation can direct this compound to specific organelles, further modulating its activity .
Properties
IUPAC Name |
4-pyrimidin-4-yl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZROYLEOBVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695033 | |
Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-49-3 | |
Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.